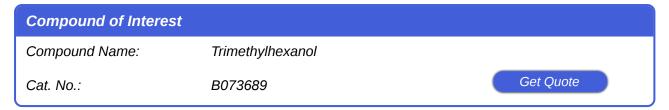


A Comparative Toxicological Analysis of Trimethylhexanol and Other Isononyl Alcohols

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols, with a focus on experimental data and methodologies. The information presented is intended to assist in hazard identification, risk assessment, and the selection of appropriate alternatives in research and development settings.

Executive Summary

Isononyl alcohols, a class of branched-chain C9 alcohols, are utilized in various industrial applications. Among these, 3,5,5-Trimethyl-1-hexanol is a well-defined isomer. Toxicological data indicates that these alcohols generally exhibit low acute toxicity. However, differences in isomeric composition can influence their potential for developmental toxicity. This guide synthesizes available data on acute toxicity, skin and eye irritation, repeated dose toxicity, genotoxicity, and developmental toxicity, providing a framework for informed decision-making.

Data Presentation: Comparative Toxicity Data

The following tables summarize the key quantitative toxicity data for 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols.

Table 1: Acute Toxicity Data



Chemical	CAS No.	Species	Route	LD50	Source(s)
3,5,5- Trimethyl-1- hexanol	3452-97-9	Rat	Oral	>2000 mg/kg bw	[1]
Isononyl alcohol (isomer unspecified)	27458-94-2	Rat	Oral	3950 mg/kg	[N/A]
Isononyl alcohol (isomer unspecified)	27458-94-2	Rat	Dermal	>4000 mg/kg	[N/A]
Isononyl alcohol (isomer unspecified)	27458-94-2	Rat	Inhalation	>21.7 mg/L (7h)	[N/A]

Table 2: Repeated Dose and Developmental Toxicity Data



Chemical	CAS No.	Species	Study Type	NOAEL	Effects Observed	Source(s)
3,5,5- Trimethyl- 1-hexanol	3452-97-9	Rat	OECD 422 (Combined Repeated Dose & Repro/Dev Toxicity Screening)	12 mg/kg/day (parental and F1 generation)	At higher doses: kidney effects in males, renal and thymus effects in females, decreased implantatio n rate, and reduced number of live pups.	[1]
Isononyl alcohol (Type 1 mixture)	Mixture	Rat	Developme ntal Toxicity	5 mmol/kg/d ay	Maternal and fetal toxicity at 7.5 and 10 mmol/kg. Slight fetal effects at 5 mmol/kg. Increased malformati ons at 7.5 mmol/kg.	[2]
Isononyl alcohol (Type 2 mixture)	Mixture	Rat	Developme ntal Toxicity	5 mmol/kg/d ay	Maternal and fetal toxicity at 7.5 and 10 mmol/kg. Slight fetal effects at 5	[2]



mmol/kg. Increased malformati ons at 7.5 mmol/kg.

Table 3: Genotoxicity Data

Chemical	CAS No.	Assay	System	Metabolic Activatio n	Result	Source(s)
3,5,5- Trimethyl- 1-hexanol	3452-97-9	Ames Test (OECD 471)	S. typhimuriu m (TA98, TA100, TA1535, TA1537, TA102) & E. coli	With and without S9	Negative	[1][3]
3,5,5- Trimethyl- 1-hexanol	3452-97-9	Chromoso mal Aberration Test (OECD 473)	Chinese Hamster Lung (CHL) cells	With and without S9	Negative	[1]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below.

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test



This screening test provides information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, development of the conceptus, and parturition.

- Test System: Typically, Sprague-Dawley rats are used.
- Administration: The test substance is administered daily by oral gavage. For 3,5,5-Trimethyl1-hexanol, doses of 12, 60, and 300 mg/kg/day were used.[1]
- Dosing Period: Males are dosed for a minimum of 46 days, and females are dosed for 14 days before mating, throughout mating, gestation, and until day 3 of lactation.[1]
- Observations:
 - General Toxicity: Clinical observations, body weight, and food/water consumption are monitored.
 - Reproductive Performance: Mating and fertility rates are recorded.
 - Developmental Toxicity: The number of implantations, live births, and pup viability are assessed. Pups are examined for any gross abnormalities.
- Pathology: At the end of the study, a full necropsy is performed on all parental animals and pups. Histopathological examination of target organs is conducted.

OECD 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause skin irritation or corrosion.

- Test System: Albino rabbits are typically used.
- Procedure:
 - A small area of the animal's skin is shaved.
 - 0.5 mL of the liquid test substance is applied to the skin under a gauze patch.
 - The patch is secured with tape for a 4-hour exposure period.



Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24,
 48, and 72 hours after patch removal. The severity of the reactions is scored.

OECD 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Test System: Albino rabbits are typically used.
- Procedure:
 - 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.
 - The other eye serves as an untreated control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
 24, 48, and 72 hours after instillation. The severity of any lesions is scored.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

- Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Procedure:
 - o Cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate.
 - After cell attachment, they are exposed to various concentrations of the test substance.
 - Following the exposure period, the MTT reagent is added to each well.
 - The plate is incubated to allow formazan formation.
 - A solubilizing agent is added to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader. The amount of color produced is proportional to the number of viable cells.



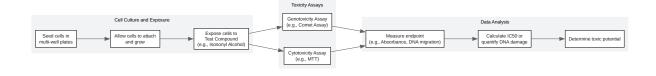
In Vitro Genotoxicity: Ames Test (OECD 471)

The bacterial reverse mutation assay evaluates the potential of a substance to induce gene mutations.

- Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophandependent strain of Escherichia coli are used.
- Procedure:
 - The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium.
 - After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies. For 3,5,5-trimethyl-1-hexanol, no increase in revertant colonies was observed at concentrations up to 5000 μ g/plate .[3]

Visualization of Key Biological Pathways and Workflows

General Workflow for In Vitro Toxicity Assessment



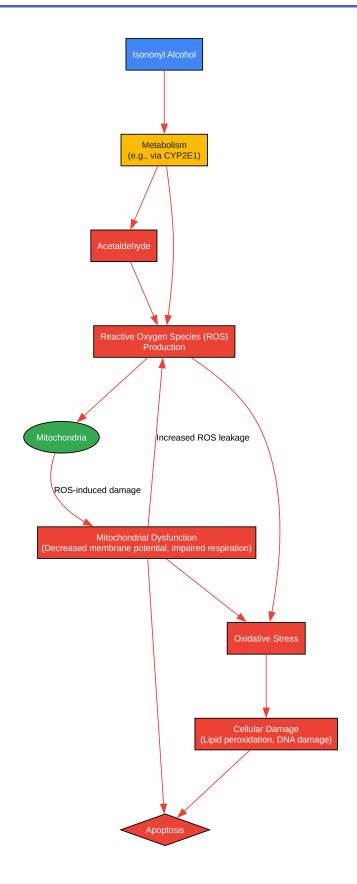


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Caption: Workflow for in vitro toxicity assessment of isononyl alcohols.

Proposed Signaling Pathway for Alcohol-Induced Oxidative Stress and Mitochondrial Dysfunction



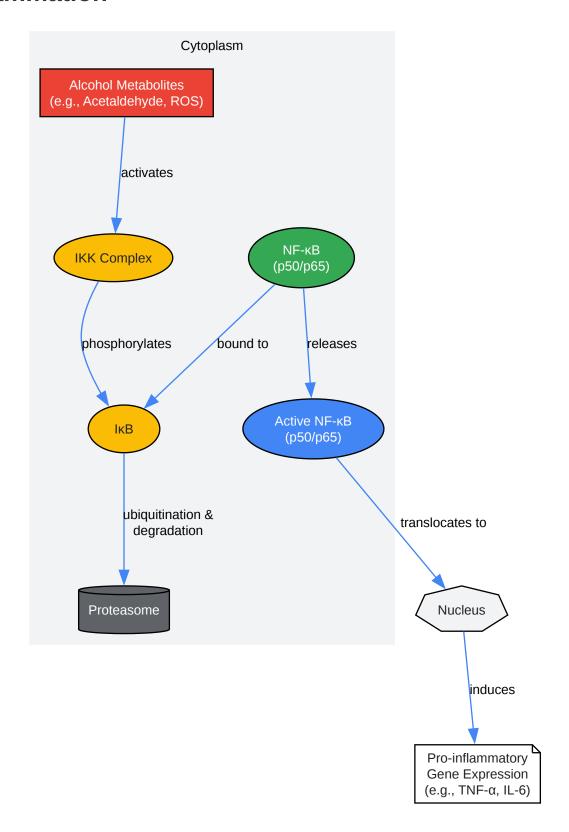


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Caption: Alcohol-induced oxidative stress and mitochondrial dysfunction pathway.



NF-κB Signaling Pathway in Alcohol-Induced Inflammation





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Caption: NF-kB activation pathway in alcohol-induced inflammation.

Conclusion

The available toxicological data suggests that 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols have a low order of acute toxicity. [5, N/A] However, developmental toxicity studies indicate that different isomeric mixtures of isononyl alcohol can elicit varying degrees of maternal and fetal toxicity, suggesting that the specific chemical structure is a critical determinant of this endpoint.[2] 3,5,5-Trimethyl-1-hexanol has been shown to be non-genotoxic in bacterial and mammalian cell assays.[1][3] The primary mechanisms of alcohol-related toxicity are believed to involve oxidative stress, mitochondrial dysfunction, and the activation of inflammatory signaling pathways such as NF-kB. Further research is warranted to elucidate the specific toxicokinetics and dynamic properties of individual isononyl alcohol isomers to allow for more refined risk assessments.

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